BenchChemオンラインストアへようこそ!

NMP-ACA

Pharmaceutical Analysis Quality Control Reference Standards

NMP-ACA (CAS 103296-32-8) is the official EP Impurity E and USP Related Compound E for Cefepime. It is supplied as a fully characterized reference standard for HPLC system suitability, peak identification, and forced degradation studies. With a distinct 24-hour half-life degradation profile, it is the mandatory benchmark for quantifying Impurity E in drug substance and product batches. Non-pharmacopoeial substitutes cannot ensure traceability or regulatory acceptance—use only this specific standard for ANDA submissions and GMP QC release testing.

Molecular Formula C13H20N3O3S+
Molecular Weight 298.38 g/mol
CAS No. 103296-32-8
Cat. No. B1668830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMP-ACA
CAS103296-32-8
SynonymsCefepime related compound E;  Cefepime impurity E; 
Molecular FormulaC13H20N3O3S+
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
InChIInChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1
InChIKeyIIVPIDBZUUAWTF-BXKDBHETSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NMP-ACA (CAS 103296-32-8): A Critical Pharmacopoeial Reference Standard for Cefepime Impurity E Quantification


NMP-ACA (CAS 103296-32-8) is a chemical compound primarily utilized as a high-purity reference standard. It is structurally defined as (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate . The compound is most widely recognized in the pharmaceutical industry as 'Cefepime EP Impurity E' and 'Cefepime USP Related Compound E' , where it serves a critical role in the quality control of the fourth-generation cephalosporin antibiotic, Cefepime . Its primary procurement value lies not in therapeutic application but in its use as a traceable, analytically characterized standard for ensuring drug safety and regulatory compliance .

Why Generic Substitution Fails for NMP-ACA in Analytical and Regulatory Workflows


Generic substitution fails for NMP-ACA due to its specific designation as an official pharmacopoeial reference standard. Unlike general chemical reagents, NMP-ACA is provided with a defined purity and is intended for use 'as specifically prescribed in the European Pharmacopoeia' . Substituting it with a generic, non-reference grade Cefepime impurity would compromise the traceability and validity of analytical results required for regulatory submissions. Furthermore, NMP-ACA is a specific process-related impurity with a unique chemical structure that differentiates it from other Cefepime impurities like Impurity A or C . Its use is mandated for method validation, system suitability testing, and peak identification in critical quality control (QC) assays, where the use of an unverified alternative would risk non-compliance with pharmacopoeial standards and potential batch rejection . The data below quantifies the exact nature of this differentiation.

Quantitative Evidence for the Selection of NMP-ACA (Cefepime EP Impurity E) Over Alternatives


Analytical Purity Certification: NMP-ACA vs. Non-Reference Grade Impurities

Procurement of NMP-ACA from certified vendors ensures a documented purity level essential for its use as a reference standard. While non-certified sources may offer the same chemical entity, they lack the validated analytical data package. Specifically, NMP-ACA is offered with a certificate of analysis confirming purity of >98% or ≥98% by HPLC, a specification critical for accurate quantification in method validation and batch release testing . This stands in contrast to generic 'Cefepime impurity' materials that may be sold without such validated analytical data or a defined certificate of analysis . The provision of accompanying COA, HPLC, MS, and HNMR data is a defining feature that directly supports regulatory compliance .

Pharmaceutical Analysis Quality Control Reference Standards

Forced Degradation Stability: The Unique Kinetic Profile of Cefepime Impurity E

In forced degradation studies of Cefepime, Cefepime Impurity E (NMP-ACA) exhibits a distinct stability profile compared to other degradation products. It forms as the final degradation product after 8.5 hours under specific stress conditions, reaching a relative abundance of 12.3% . Critically, this impurity demonstrates the greatest stability among the degradation products formed, with a calculated half-life of 24.0 hours . This quantifiable stability indicates that Impurity E is not a transient intermediate but a persistent degradation marker, making it a key target for stability-indicating HPLC methods [1]. Other degradation impurities may form and degrade more rapidly, making Impurity E the more reliable marker for long-term and accelerated stability assessments of Cefepime drug substance and product.

Drug Stability Forced Degradation Analytical Method Validation

Regulatory Designation and Traceability: NMP-ACA as an Official EP and USP Reference Standard

A primary procurement differentiator for NMP-ACA is its official designation and availability as a pharmacopoeial reference standard from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) . It is specified for use in compendial testing as 'Cefepime impurity E EP Reference Standard' (EDQM code Y0001336) [1] and is also recognized as 'Cefepime USP Related Compound E' . This is in stark contrast to the majority of other commercially available Cefepime impurities, which are often non-pharmacopoeial 'research grade' materials and not accepted by regulatory bodies for official QC release testing. The use of an EP or USP reference standard provides the highest level of metrological traceability, ensuring that analytical results are comparable across different laboratories and accepted by regulatory agencies worldwide [2].

Regulatory Compliance Pharmacopoeial Standards Drug Master File

Critical Reagent for Method Validation in ANDA Submissions

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for Cefepime, the use of a well-characterized impurity standard like NMP-ACA is a regulatory expectation [1]. NMP-ACA is specifically utilized for analytical method development, method validation (AMV), and quality control (QC) applications for Cefepime ANDA submissions and commercial production [2]. The procurement of a traceable, fully characterized standard for Impurity E is a critical step in demonstrating the specificity, accuracy, and precision of the HPLC methods used to control this specific impurity. Failure to adequately control and quantify this impurity using a valid reference standard is a common cause for ANDA deficiencies and can delay market approval [3].

Generic Drug Development ANDA Method Validation

Primary Application Scenarios for NMP-ACA (Cefepime EP Impurity E) in Pharmaceutical Development and QC


Developing and Validating Stability-Indicating HPLC Methods for Cefepime

As demonstrated by its distinct stability profile, NMP-ACA is the primary impurity marker for validating HPLC methods intended to monitor Cefepime stability . Its formation as a final degradation product with a 24.0-hour half-life makes it an ideal target for establishing system suitability criteria, determining peak purity, and demonstrating method specificity during forced degradation studies . Analytical labs rely on this specific standard to ensure their methods can accurately separate and quantify this persistent degradation product from the Cefepime API.

Regulatory-Compliant Quality Control and Batch Release Testing

For GMP-compliant quality control laboratories, NMP-ACA, in its capacity as an official EP and USP reference standard, is the mandatory benchmark for quantifying Impurity E in Cefepime drug substance and drug product batches [1]. Its use provides the necessary traceability for regulatory audits and submissions, confirming that the impurity levels are within pharmacopoeial acceptance criteria. This direct application supports the release of safe and high-quality pharmaceutical products into the market .

Supporting Abbreviated New Drug Application (ANDA) Filings for Generic Cefepime

Generic drug manufacturers must characterize and control all relevant process and degradation impurities to gain regulatory approval. NMP-ACA is a critical reagent used to validate the analytical methods submitted in the ANDA dossier for generic Cefepime [2]. It is used to generate the validation data required to prove that the generic manufacturer's quality control methods are equivalent to those of the innovator, thereby meeting the FDA's stringent requirements for demonstrating pharmaceutical equivalence and safety [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMP-ACA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.